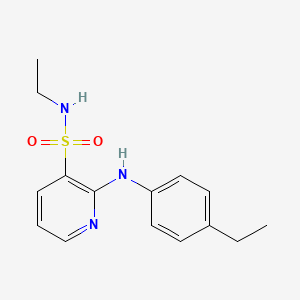

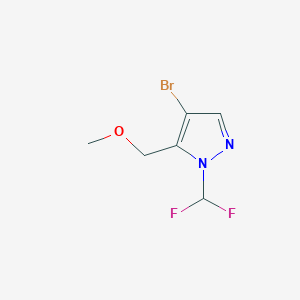

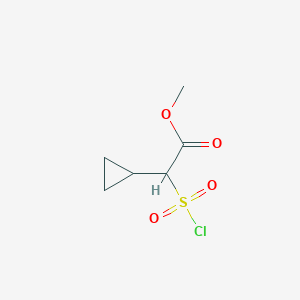

N~3~-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~3~-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPA belongs to the family of pyridine sulfonamide compounds and has been extensively studied for its inhibitory effects on the activity of the Na+/H+ exchanger isoform 1 (NHE1).

科学的研究の応用

Catalysis in Organic Synthesis N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives are pivotal in the realm of organic synthesis, particularly in catalytic processes. A noteworthy application is their role in the base-free transfer hydrogenation of ketones. This process employs Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the efficient hydrogen transfer to various ketones, including aryl, diaryl, and α,β-unsaturated ketones, without the necessity for dried, degassed substrates or basic additives. The catalysis showcases high activity and can be conducted in air, illustrating the robustness and versatility of pyridinesulfonamide derivatives in facilitating organic transformations (Ruff et al., 2016).

Structural and Molecular Studies The structural and molecular configurations of N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives have been thoroughly investigated to explore their potential as ligands in metal coordination. Such studies offer deep insights into their molecular and supramolecular structures, providing a foundation for their application in developing novel coordination compounds. The N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and their impact on the compound's hydrogen bonding capabilities highlight the importance of these derivatives in the design and synthesis of complex molecular architectures (Jacobs et al., 2013).

Pharmaceutical Applications In the pharmaceutical sector, derivatives of N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide have shown significant promise as intermediates in the synthesis of various compounds with potential therapeutic applications. For instance, their role in the development of CCR5 antagonists for the prevention of HIV-1 infection underscores the versatility of these compounds in medicinal chemistry. The synthesis of these antagonists involves complex reactions that demonstrate the utility of pyridinesulfonamide derivatives in creating molecules with high biological activity (Cheng De-ju, 2015).

Anticancer Research Exploring the anticancer potential of compounds based on N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives has yielded promising results. Novel indenopyridine derivatives incorporating the benzenesulfonamide moiety have been synthesized and evaluated for their efficacy against breast cancer cell lines, demonstrating the potential of these compounds in cancer treatment strategies. Such research not only broadens the scope of pyridinesulfonamide derivatives in therapeutic applications but also contributes to the ongoing search for more effective anticancer agents (Ghorab et al., 2014).

特性

IUPAC Name |

N-ethyl-2-(4-ethylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-12-7-9-13(10-8-12)18-15-14(6-5-11-16-15)21(19,20)17-4-2/h5-11,17H,3-4H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINDHPKHMDPYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)

![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)

![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)